

# YLT-11: An In-Depth Technical Guide on Preclinical Safety and Toxicity

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## Compound of Interest

Compound Name: YLT-11

Cat. No.: B1193875

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Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for the investigational Polo-like Kinase 4 (PLK4) inhibitor, **YLT-11**. The information is primarily derived from a single preclinical study and, as such, represents a limited dataset.

Comprehensive toxicological data, including definitive No-Observed-Adverse-Effect Level (NOAEL) and LD50 values, are not available in the public domain.

## Executive Summary

**YLT-11** is a novel, selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. In preclinical studies, **YLT-11** has demonstrated significant anti-proliferative activity in breast cancer models. This guide provides a detailed overview of the currently available safety and toxicity profile of **YLT-11**, based on in vivo studies in murine models. The compound has been reported to be well-tolerated at efficacious doses, with no significant toxicity observed in preliminary assessments.

## Non-Clinical Safety and Toxicity Profile

The safety and toxicity of **YLT-11** have been evaluated in a sub-acute toxicity study in mice, as well as through observations during in vivo efficacy studies using human breast cancer xenograft models.

## In Vivo Efficacy and General Tolerability

In a human breast cancer xenograft model, oral administration of **YLT-11** at a dose of 90 mg/kg resulted in significant tumor growth inhibition. At this therapeutic dose, the compound was reported to be well-tolerated by the animals, with no overt signs of toxicity.<sup>[1]</sup>

## Sub-acute Toxicity Study in Mice

A sub-acute toxicity study was conducted to assess the safety profile of **YLT-11**. The available data from this study are summarized below.

Table 1: Summary of Sub-acute Toxicity Findings in Mice<sup>[1]</sup>

| Parameter              | Observation   |
|------------------------|---|
| Body Weight            | No obvious difference in body weight was observed between the YLT-11 treatment group and the vehicle group. |
| Histopathology         | Hematoxylin and eosin (H&E) staining of major organs showed no significant pathological changes.            |
| Serological Analysis   | No significant differences were observed in the serological parameters analyzed.                            |
| Hematological Analysis | No significant differences were observed in the hematological parameters analyzed.                          |

## Experimental Methodologies

The following sections detail the experimental protocols as described in the primary literature.

### In Vivo Xenograft Model

- Animal Model: Female BALB/c nude mice.
- Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were subcutaneously injected.

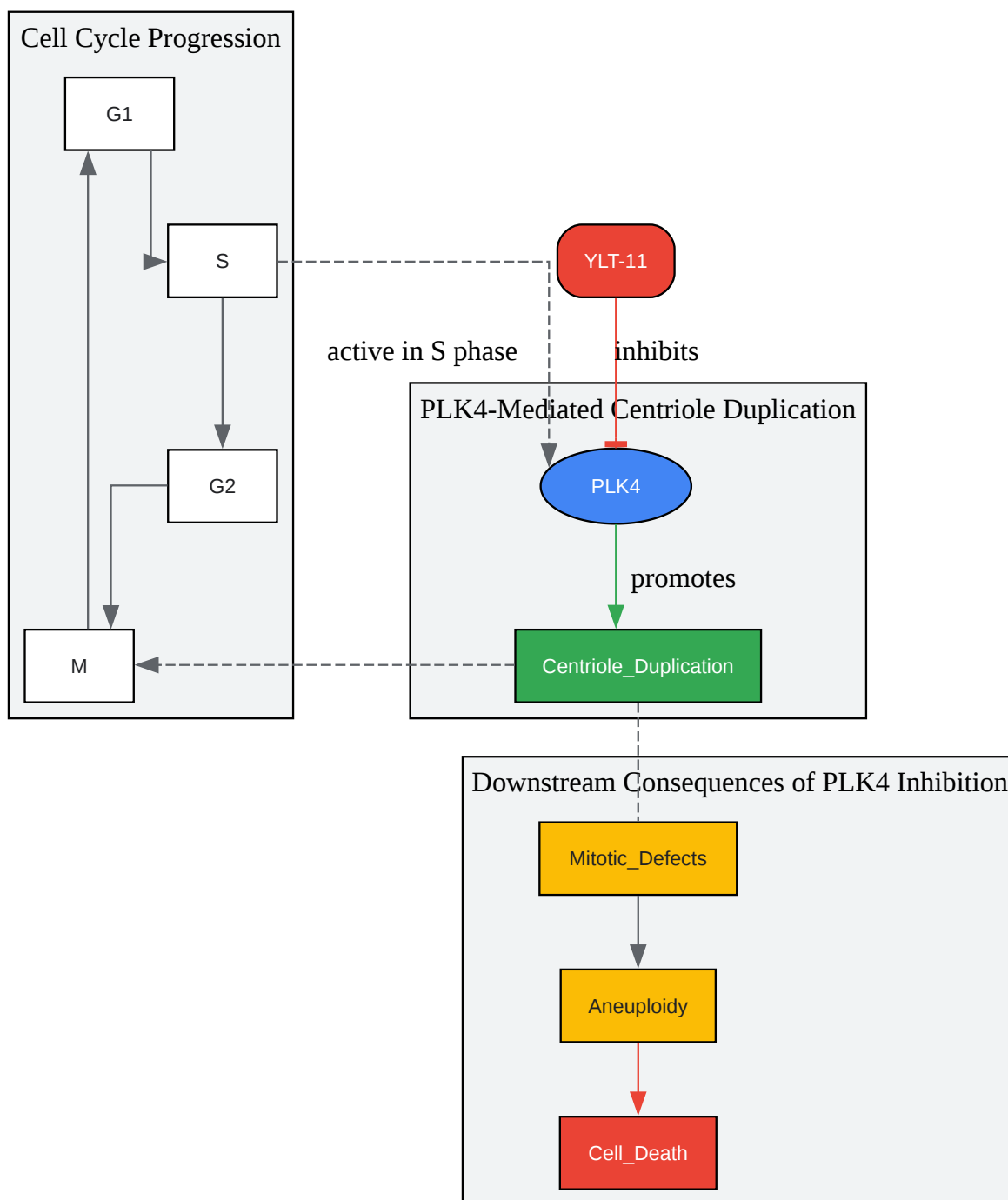
- **Treatment:** Once tumors reached a palpable size, mice were randomized into treatment and control groups. **YLT-11** was administered orally at a dose of 90 mg/kg. The control group received the vehicle.
- **Monitoring:** Tumor volume and body weight were monitored throughout the study. At the end of the study, tumors and major organs were harvested for further analysis.

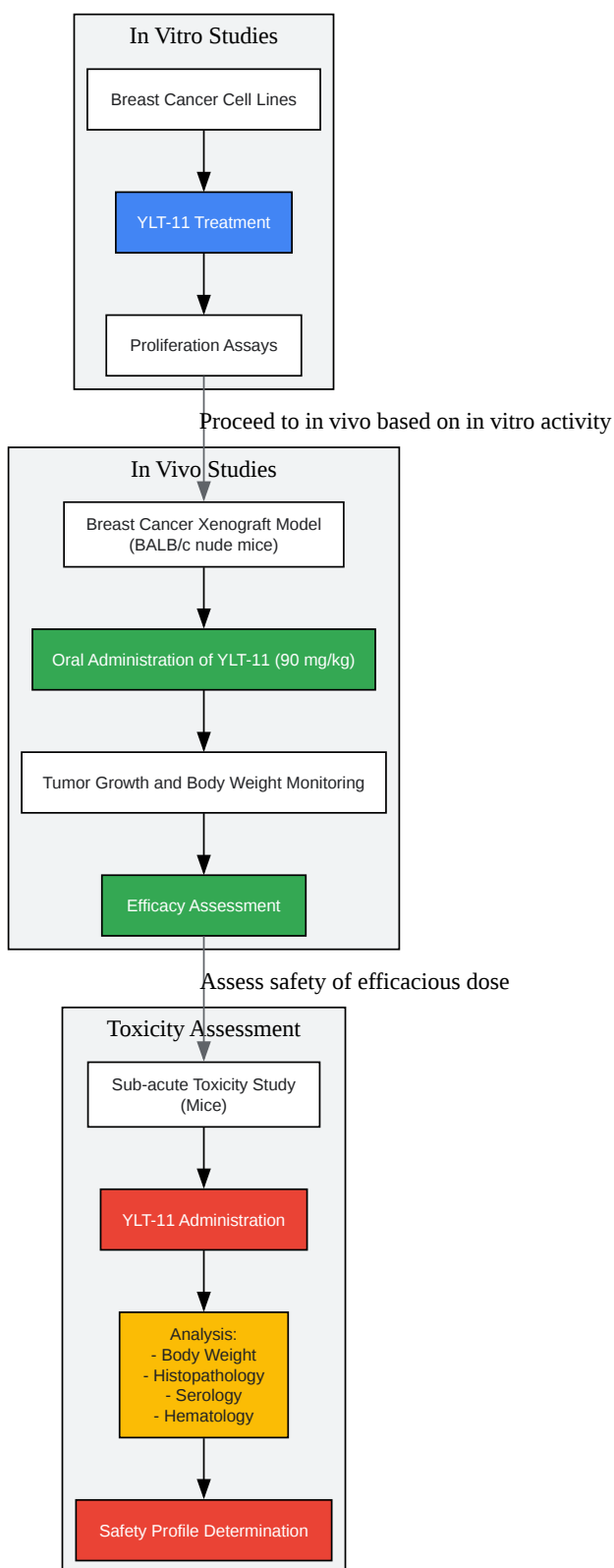
## Sub-acute Toxicity Study

- **Animal Model:** Mice.
- **Treatment:** **YLT-11** was administered to one group of animals, while a control group received the vehicle. The exact dosage, frequency, and duration of administration are not specified in the available literature.
- **Assessments:**
  - **Body Weight:** Body weight was measured at regular intervals.
  - **Histopathology:** At the end of the study, major organs were collected, fixed, and stained with hematoxylin and eosin for pathological examination.
  - **Serological and Hematological Analyses:** Blood samples were collected for the analysis of a panel of serum chemistry and hematology parameters. The specific parameters measured were not detailed in the source publication.

## Signaling Pathway and Mechanism of Action

**YLT-11** exerts its anti-tumor effect by inhibiting PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and ultimately, cell death.





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## References

- 1. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YLT-11: An In-Depth Technical Guide on Preclinical Safety and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193875#ylt-11-safety-and-toxicity-profile]

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